molecular formula C7H12F3NO5 B13456800 3-(Aminooxy)-2,2-dimethylpropanoic acid, trifluoroacetic acid

3-(Aminooxy)-2,2-dimethylpropanoic acid, trifluoroacetic acid

Cat. No.: B13456800
M. Wt: 247.17 g/mol
InChI Key: QKDHDJNBUQCCHY-UHFFFAOYSA-N
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Description

3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is a compound that combines the properties of both 3-(aminooxy)-2,2-dimethylpropanoic acid and trifluoroacetic acid

Properties

Molecular Formula

C7H12F3NO5

Molecular Weight

247.17 g/mol

IUPAC Name

3-aminooxy-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NO3.C2HF3O2/c1-5(2,3-9-6)4(7)8;3-2(4,5)1(6)7/h3,6H2,1-2H3,(H,7,8);(H,6,7)

InChI Key

QKDHDJNBUQCCHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CON)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminooxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with hydroxylamine to form the aminooxy derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminooxy group. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction due to its strong acidic nature and ability to stabilize intermediates.

Industrial Production Methods

Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield of trifluoroacetic acid.

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted trifluoroacetates.

Scientific Research Applications

3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit enzyme activity or modify protein function. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetic anhydride
  • Trifluoroperacetic acid
  • 2,2,2-Trifluoroethanol

Uniqueness

3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is unique due to the presence of both the aminooxy and trifluoroacetic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

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